3-Bromo-benzofuran-5-carbaldehyde
Overview
Description
3-Bromo-benzofuran-5-carbaldehyde is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular formula of 3-Bromo-benzofuran-5-carbaldehyde is C9H5BrO2 . The InChI code is 1S/C9H5BrO2/c10-8-5-12-9-2-1-6 (4-11)3-7 (8)9/h1-5H .
Scientific Research Applications
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran derivatives have shown significant anticancer activities . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities .
- Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on different types of cancer cells .
- Results : Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on various types of cancer cells .
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .
- Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on various microbes .
- Results : 3-Methanone-6-substituted-benzofuran derivatives were synthesized and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
Anticancer Activity
Antimicrobial Activity
- Field : Organic Chemistry
- Application : Benzofuran rings are found in many natural products. The total synthesis of these natural products has attracted much attention from synthetic organic chemists .
- Method : One pathway starts from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The key transformation in the synthesis is the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .
- Results : This synthetic strategy can be modified to give access to a variety of different ailanthoidol analogues .
- Field : Medical and Pharmaceutical Research
- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on the Hepatitis C virus .
- Results : The novel macrocyclic benzofuran compound showed promising results against the Hepatitis C virus .
Total Synthesis of Natural Products
Anti-Hepatitis C Virus Activity
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran derivatives exhibit significant antifungal activity .
- Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on various fungi .
- Results : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antifungal activity .
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran derivatives have shown anticonvulsant activity .
- Method : The specific methods of application or experimental procedures were not detailed in the sources. However, it involves testing the compounds on models of convulsion .
- Results : The results were not detailed in the sources. However, benzofuran derivatives have shown promising results in anticonvulsant activity .
Antifungal Activity
Anticonvulsant Activity
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
3-bromo-1-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQOMNPTXJBYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726783 | |
Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-benzofuran-5-carbaldehyde | |
CAS RN |
578028-25-8 | |
Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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